Antimalarial Potency: Artemisin vs. Semi-Synthetic Derivatives Against Chloroquine-Resistant P. falciparum
Artemisinin exhibits a quantifiably lower in vitro potency against chloroquine-resistant *P. falciparum* isolates compared to its semi-synthetic derivatives, arteether, artemether, and artelinate. While artemisinin remains active against resistant strains, the derivatives are significantly more potent [1].
| Evidence Dimension | IC50 against chloroquine-resistant P. falciparum isolates |
|---|---|
| Target Compound Data | 7.67 nM |
| Comparator Or Baseline | Arteether: 3.88 nM; Artemether: 3.71 nM; Artelinate: 3.46 nM |
| Quantified Difference | Derivatives are approximately 2-fold more potent than artemisinin |
| Conditions | In vitro isotopic microtest against 21 chloroquine-resistant P. falciparum isolates |
Why This Matters
This data guides selection: for screening campaigns requiring maximum potency against resistant strains, semi-synthetic derivatives are preferred; for studies investigating the baseline pharmacology or as a reference control, the parent compound artemisinin is essential.
- [1] Pradines, B., Fusai, T., Daries, W., Laloge, V., Rogier, C., Millet, P., ... & Parzy, D. (1998). In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 58(6), 776-781. View Source
